N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide is an anilide.
Scientific Research Applications
Antibacterial Activity
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(2-pyridinylmethyl)-5-thiazolidinyl]acetamide and its derivatives have been studied for their antibacterial properties. Several related compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria, including S. aureus and E. coli. This activity is attributed to the structural and physicochemical parameters of these compounds, including their hydrophobicity and steric bulk characteristics (Desai et al., 2008), (Mistry et al., 2009), (Kerru et al., 2019).
Antitumor Activity
Some derivatives of this compound have been evaluated for their antitumor activity. For example, certain derivatives have shown mild to moderate activity against human breast adenocarcinoma cell line MCF7, with specific compounds demonstrating significant potency (El-Morsy et al., 2017), (Atta & Abdel‐Latif, 2021).
Antioxidant Properties
The antioxidant properties of similar compounds have been investigated. They showed significant effects in vitro on rat liver microsomal lipid peroxidation levels and free radical scavenging properties (Ayhan-Kılcıgil et al., 2012).
Photovoltaic Efficiency and Ligand-Protein Interactions
These compounds have been studied for their potential in photovoltaic applications and ligand-protein interactions. Some derivatives have shown good light harvesting efficiency and could be used as photosensitizers in dye-sensitized solar cells. Molecular docking studies have indicated that certain compounds exhibit favorable binding interactions with enzymes like Cyclooxygenase 1 (COX1) (Mary et al., 2020).
Anti-inflammatory Activity
Derivatives of this compound have also been synthesized and evaluated for their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Properties
Molecular Formula |
C23H19ClN4O2S |
---|---|
Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-[4-oxo-2-phenylimino-3-(pyridin-2-ylmethyl)-1,3-thiazolidin-5-yl]acetamide |
InChI |
InChI=1S/C23H19ClN4O2S/c24-16-7-6-11-18(13-16)26-21(29)14-20-22(30)28(15-19-10-4-5-12-25-19)23(31-20)27-17-8-2-1-3-9-17/h1-13,20H,14-15H2,(H,26,29) |
InChI Key |
CZVQZVXLUOAFKN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CC=N4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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